molecular formula C5H12ClNO2 B6608305 (1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride CAS No. 2839128-58-2

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride

Cat. No.: B6608305
CAS No.: 2839128-58-2
M. Wt: 153.61 g/mol
InChI Key: MUNJBMADMUJRHW-UHFFFAOYSA-N
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Description

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride typically involves the formation of cyclobutane intermediates followed by functional group modifications. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aminomethyl group can produce primary amines.

Scientific Research Applications

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving cyclobutane-containing compounds.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride exerts its effects involves interactions with molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-diol: Lacks the aminomethyl group, resulting in different reactivity and applications.

    1-(aminomethyl)cyclobutane: Lacks the hydroxyl groups, affecting its chemical properties and biological activity.

    Cyclobutane-1,3-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical behavior.

Uniqueness

(1s,3s)-1-(aminomethyl)cyclobutane-1,3-diol hydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups on the cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

1-(aminomethyl)cyclobutane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-5(8)1-4(7)2-5;/h4,7-8H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNJBMADMUJRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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